![molecular formula C17H13ClN6OS2 B2796329 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 577757-22-3](/img/structure/B2796329.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13ClN6OS2 and its molecular weight is 416.9. The purity is usually 95%.
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Scientific Research Applications
Metal-Free C-3 Chalcogenation
The compound has been investigated for its metal-free C-3 chalcogenation reactions. Specifically, it undergoes sulfenylation and selenylation at the C-3 position of the pyrido[1,2-a]pyrimidin-4-one ring. These reactions lead to the synthesis of diverse 3-ArS (aryl sulfides) and 3-ArSe (aryl selenides) derivatives. Notably, this process occurs under mild reaction conditions, can be scaled up to gram quantities, and exhibits broad functional group tolerance .
Antibacterial and Antifungal Properties
Screening of a diverse chemical library revealed that the compound’s 2-thioxodihydropyrido[2,3-d]pyrimidine derivative (10a) exhibits broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) and reasonable antifungal activity (MIC 31.25 μg/mL) .
Photodynamic Therapy (PDT) Potential
Thieno[3,4-d]pyrimidin-4(1H)-thione, a derivative of this compound, shows promise as a heavy-atom-free photosensitizer for photodynamic therapy (PDT). Spectroscopic, computational, and in vitro data support its potential as an effective PDT agent .
Mechanism of Action
Target of Action
Similar compounds have been found to targetcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-10-7-27-17(22-10)23-14(25)8-26-16-13-6-21-24(15(13)19-9-20-16)12-4-2-11(18)3-5-12/h2-7,9H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRQETIKIWHUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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